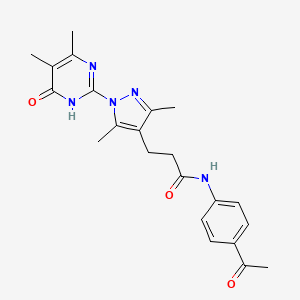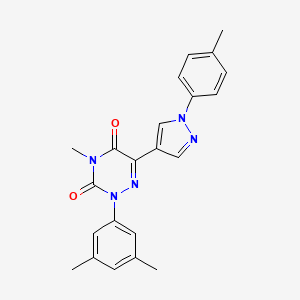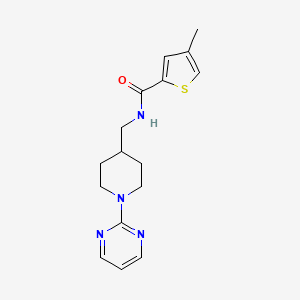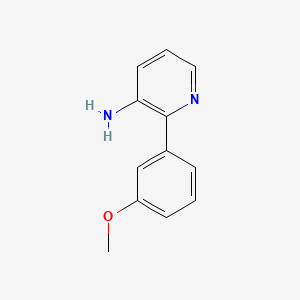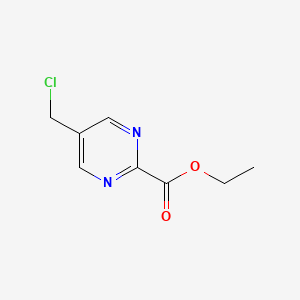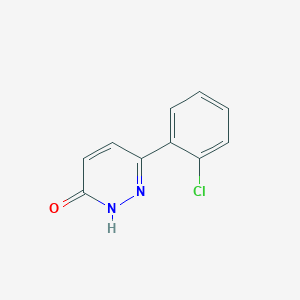
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of several enzymes and has been found to have potential therapeutic applications in various diseases.
Scientific Research Applications
Synthesis and Characterization
Synthesis of N-substituted pyrazole derivatives : Research indicates the synthesis of N,N-disubstituted 3-(4-hydroxy-3,5-diphenyl-1H-pyrazol-1-yl)-propanamides and -propanamines, derived from similar pyrazole compounds. These compounds have shown a range of activities including platelet antiaggregating, hypotensive, and antiarrhythmic activities in rats and mice (Bruno et al., 1991).
Low symmetry pyrazole-based ligands : Studies on new low symmetry pyrazole-based ligands (e.g., bmpz and bepz) and their metal complexes, illustrate the potential of pyrazole derivatives in forming metal complexes with applications in areas such as catalysis (Cubanski et al., 2013).
Biological Activities
Antibacterial and Antioxidant Properties : Certain pyrazole derivatives have been synthesized and evaluated for antibacterial activities against various strains and showed antioxidant activities determined by the DPPH free radical method (Kitawat & Singh, 2014).
Antitumor Activity : Novel oxadiazole and trifluoromethylpyridine derivatives, related to pyrazole compounds, have been investigated for their in vitro anti-cancer activity. Some of these compounds showed promising results in cell line proliferation assays (Maftei et al., 2016).
Chemical Properties and Reactions
Aza-enamine Formylation : Research on the formylation of Pyrazole-4-carbaldehyde Hydrazones at the Hydrazonoazomethine C-Atom provides insights into the chemical properties and reactions of pyrazole derivatives (Brehme et al., 2003).
Complexes with Tridentate Ligands : Studies on Cu(II) complexes with tridentate ligands, including pyrazole derivatives, have been conducted to understand their DNA binding, nuclease activity, and cytotoxicity, which is significant for applications in biochemistry and pharmacology (Kumar et al., 2012).
Structural Analysis
- Crystal Structure Studies : Research on the crystal structure of related pyrazole compounds, such as 1,2-Bis-(1H-benzimidazol-2-yl)-ethane Dihydrochloride, provides insights into the structural properties of pyrazole derivatives, which is crucial for understanding their chemical behavior and potential applications (Tavman & Sayil, 2013).
properties
IUPAC Name |
2-(1H-pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2S.2ClH/c6-1-2-11(9,10)5-3-7-8-4-5;;/h3-4H,1-2,6H2,(H,7,8);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQZBCBHPRNTPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)CCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Pyrazol-4-ylsulfonyl)ethanamine;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-{(E)-[(3-methoxybenzyl)imino]methyl}phenol](/img/structure/B2357734.png)

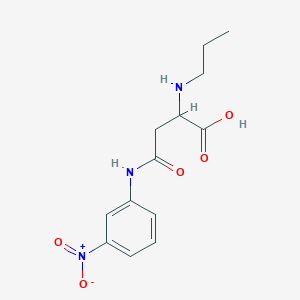


![N-(4-ethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2357743.png)
